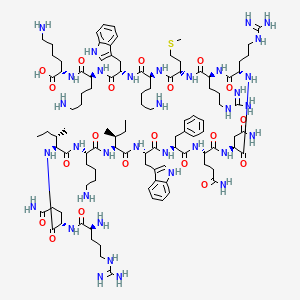![molecular formula C5H10ClN B1632178 3-Azabicyclo[3.1.0]hexane hydrochloride CAS No. 73799-64-1](/img/structure/B1632178.png)
3-Azabicyclo[3.1.0]hexane hydrochloride
Overview
Description
3-Azabicyclo[3.1.0]hexane hydrochloride is a heterocyclic compound featuring a bicyclic structure with a nitrogen atom incorporated into the ring system. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities.
Mechanism of Action
Target of Action
3-Azabicyclo[3.1.0]hexane (3-ABH) derivatives are heterocyclic systems often present in molecules capable of acting on various biological targets . They are actively used in drug design . For example, 1-aryl-substituted 3-ABHs are efficient reuptake inhibitors of serotonin, noradrenaline, and dopamine . This group also includes the analgesic bicifadine , centanafadine used for the treatment of attention-deficit hyperactivity disorder (ADHD) , and amitifadine (antidepressant) .
Mode of Action
The mode of action of 3-ABH derivatives is based on their interaction with their targets. For instance, 1-aryl-substituted 3-ABHs inhibit the reuptake of serotonin, noradrenaline, and dopamine, thereby increasing the concentration of these neurotransmitters in the synaptic cleft and enhancing neurotransmission .
Biochemical Pathways
The biochemical pathways affected by 3-ABH derivatives depend on the specific targets they interact with. For example, by inhibiting the reuptake of serotonin, noradrenaline, and dopamine, 1-aryl-substituted 3-ABHs can affect various neurological pathways related to mood, attention, and pain perception .
Pharmacokinetics
It is known that all the compounds showed strong binding to plasma proteins (ppb, more than 97%) and high human intestinal absorption values (hia, 955–967%) .
Result of Action
The result of the action of 3-ABH derivatives can vary depending on the specific compound and its targets. For example, the analgesic bicifadine can relieve pain by increasing the concentration of neurotransmitters like serotonin and noradrenaline in the synaptic cleft . Similarly, the antidepressant amitifadine can alleviate symptoms of depression by enhancing neurotransmission .
Biochemical Analysis
Biochemical Properties
3-Azabicyclo[3.1.0]hexane hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of derivatives used in drug design. It interacts with several enzymes and proteins, influencing their activity. For instance, it is involved in the synthesis of derivatives of Tolterodine and Oxybutynin, which are used in the treatment of urinary incontinence . The compound’s interactions with these enzymes and proteins are crucial for its biochemical activity, as it can modulate enzyme activity and protein function through binding interactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of this compound have demonstrated significant antiproliferative activity in human erythroleukemia (K562), T lymphocyte (Jurkat), and cervical carcinoma (HeLa) cell lines . These effects are mediated through the compound’s ability to modulate key signaling pathways and gene expression profiles, leading to changes in cellular metabolism and function.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 3-azabicyclo[3.1.0]hexane derivatives involves a palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones . This reaction provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities. Another approach includes the metal-catalyzed cyclization of 1,5- and 1,6-enynes, which allows the formation of both rings simultaneously in a single reaction .
Industrial Production Methods: Industrial production methods for 3-azabicyclo[3.1.0]hexane hydrochloride typically involve large-scale cyclopropanation reactions, utilizing catalysts such as palladium or ruthenium to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Azabicyclo[3.1.0]hexane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the bicyclic structure, leading to the formation of different products.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are used under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions vary widely, including different substituted and functionalized derivatives of 3-azabicyclo[3.1.0]hexane .
Scientific Research Applications
3-Azabicyclo[3.1.0]hexane hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This compound is used in antiviral medications and has a similar bicyclic structure.
Spiro-fused azabicyclo[3.1.0]hexanes: These compounds are studied for their potential biological activities and are structurally related to 3-azabicyclo[3.1.0]hexane.
Uniqueness: 3-Azabicyclo[3.1.0]hexane hydrochloride is unique due to its specific bicyclic structure with a nitrogen atom, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-azabicyclo[3.1.0]hexane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N.ClH/c1-4-2-6-3-5(1)4;/h4-6H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXYUEOVOQGJGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624905 | |
| Record name | 3-Azabicyclo[3.1.0]hexane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73799-64-1 | |
| Record name | 3-Azabicyclo[3.1.0]hexane, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73799-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Azabicyclo[3.1.0]hexane--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80624905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-AZABICYCLO[3.1.0]HEXANE HYDROCHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-[(2-Aminothiazol-4-yl)carboxymethyleneaminooxy]-2-methylpropionic acid](/img/structure/B1632149.png)



